![molecular formula C15H14ClNO3 B5649752 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-CHLORO-4-METHOXYANILINE](/img/structure/B5649752.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-CHLORO-4-METHOXYANILINE
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline is an organic compound that features a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole moiety is known for its presence in many biologically active compounds, which exhibit a wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 3-chloro-4-methoxyaniline.
Final Reaction: This intermediate is then reacted with 3-chloro-4-methoxyaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
- **N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide
Uniqueness
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloro-4-methoxyaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of a benzodioxole moiety with a chloro and methoxy-substituted aniline makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-18-13-5-3-11(7-12(13)16)17-8-10-2-4-14-15(6-10)20-9-19-14/h2-7,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWMWRNAXUVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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